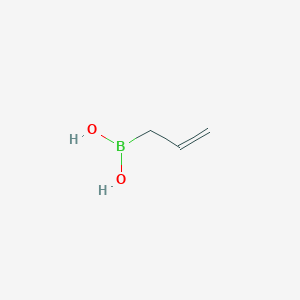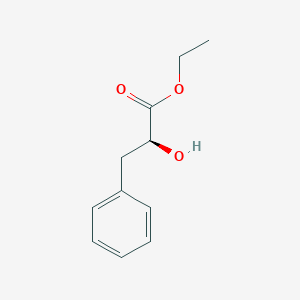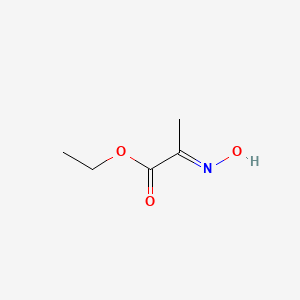
Allylboronic acid
Overview
Description
Allylboronic acid: is an organoboron compound that features an allyl group attached to a boronic acid moiety. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The unique reactivity of this compound makes it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Allylic Organometallic Reagents: Allylboronic acid can be synthesized by reacting allylic organometallic reagents with borate derivatives.
Palladium-Catalyzed Borylation: Another method involves the palladium-catalyzed borylation of allylic carbonates with bis(pinacolato)diboron.
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes, such as the palladium-catalyzed borylation method, due to its high yield and selectivity. The use of readily available starting materials and mild reaction conditions makes this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allylboronic acid can undergo oxidation reactions to form various oxidized products, such as allyl alcohols and aldehydes.
Reduction: Reduction of this compound can yield allylboranes, which are useful intermediates in organic synthesis.
Substitution: this compound participates in substitution reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Palladium catalysts, such as palladium acetate and palladium chloride, are commonly employed in cross-coupling reactions.
Major Products:
Oxidation: Allyl alcohols, aldehydes.
Reduction: Allylboranes.
Substitution: Various carbon-carbon bonded products, including complex organic molecules.
Scientific Research Applications
Chemistry: Allylboronic acid is widely used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the Suzuki-Miyaura cross-coupling reaction, which is used to synthesize biaryl compounds and other complex organic molecules .
Biology and Medicine: In biological research, this compound derivatives are used as building blocks for the synthesis of biologically active molecules
Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable reagent in various manufacturing processes.
Mechanism of Action
The mechanism of action of allylboronic acid involves its ability to form stable complexes with various electrophilic functional groups. In cross-coupling reactions, this compound undergoes transmetalation with palladium catalysts, forming a palladium-allyl complex. This complex then undergoes reductive elimination to form the desired carbon-carbon bonded product . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the electrophilic functional group and the specific reaction conditions.
Comparison with Similar Compounds
Allylboranes: Similar to allylboronic acid, allylboranes are used in organic synthesis for carbon-carbon bond formation.
Allylboronates: These compounds are esters of this compound and are used in similar reactions.
Uniqueness: this compound stands out due to its unique combination of stability and reactivity. Unlike allylboranes, it does not undergo 1,3-metallotropic shifts, making it more predictable and easier to handle in synthetic applications . Additionally, its ability to participate in a wide range of reactions, including oxidation, reduction, and substitution, makes it a versatile reagent in both academic and industrial settings.
Properties
IUPAC Name |
prop-2-enylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BO2/c1-2-3-4(5)6/h2,5-6H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLVEAGMVUQOJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC=C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451546 | |
| Record name | Prop-2-en-1-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88982-39-2 | |
| Record name | Prop-2-en-1-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![7-Methoxy-9H-pyrido[3,4-b]indole](/img/structure/B1609680.png)
![N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide](/img/structure/B1609682.png)

![4-[2-(AMinoMethyl)thiazol-4-yl]-2,6-di-tert-butylphenol](/img/structure/B1609685.png)

